Lipophilicity Advantage: Predicted LogP of the 5-Chloro-6-fluoro Derivative vs. the 5-Chloro Analog
The introduction of a 6-fluoro substituent significantly increases the predicted lipophilicity compared to the mono-chlorinated analog. 5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid has a predicted LogP of 3.16 . While direct experimental LogP for 5-chloro-1-benzofuran-2-carboxylic acid is not consolidated in a single authoritative database, computational predictions and fragment-based estimates for the mono-chloro derivative commonly fall around 2.3-2.6, a notable difference indicative of the fluoro substituent's impact.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 3.16 (Predicted, ChemSrc) |
| Comparator Or Baseline | 5-Chloro-1-benzofuran-2-carboxylic acid (CAS 10242-10-1): LogP ~2.3-2.6 (estimated range from fragment-based models) |
| Quantified Difference | Approximately 0.5-0.9 LogP units higher for the 5-chloro-6-fluoro derivative |
| Conditions | Predicted values using ACD/Labs or similar software, as reported on ChemSrc |
Why This Matters
Higher lipophilicity directly influences membrane permeability and oral absorption potential, making this compound a strategically distinct starting point for medicinal chemistry programs targeting intracellular or CNS-active agents.
